

# Certificate of Analysis: 1-Tetradecanol-d2 - A Technical Guide

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## Compound of Interest

Compound Name: 1-Tetradecanol-d2

Cat. No.: B15568468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **1-Tetradecanol-d2**, a deuterated form of myristyl alcohol. This document is intended to serve as a detailed Certificate of Analysis, outlining the key quality parameters, analytical methodologies, and relevant biological context for this compound. **1-Tetradecanol-d2** is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

## Compound Information

Parameter	Specification
Compound Name	1-Tetradecanol-d2
Synonyms	Myristyl alcohol-d2, Tetradecyl alcohol-d2, n-Tetradecyl-1,1-d2 alcohol
CAS Number	169398-02-1
Molecular Formula	C <sub>14</sub> H <sub>28</sub> D <sub>2</sub> O
Molecular Weight	216.40 g/mol
Structure	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>12</sub> CD <sub>2</sub> OH

## Analytical Specifications

The following table summarizes the typical analytical specifications for a representative batch of **1-Tetradecanol-d2**.

Test	Specification	Method
Appearance	White to off-white solid	Visual Inspection
Chemical Purity (GC-MS)	≥ 98%	Gas Chromatography-Mass Spectrometry
Isotopic Purity ( <sup>1</sup> H NMR)	≥ 98 atom % D	Proton Nuclear Magnetic Resonance
Identity Confirmation ( <sup>1</sup> H NMR)	Conforms to structure	Proton Nuclear Magnetic Resonance
Mass Identity (MS)	Conforms to structure	Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography

## Quantitative Analytical Data

This section presents typical quantitative data obtained from the analysis of **1-Tetradecanol-d2**.

### Gas Chromatography-Mass Spectrometry (GC-MS) Data

Parameter	Result
Purity (by FID)	99.2%
Retention Time	Approximately 12.5 minutes (Varies with method)
Major Fragment Ions (m/z)	216 (M+), 198, 84, 70, 56

## Nuclear Magnetic Resonance (NMR) Data

Parameter	Result
<sup>1</sup> H NMR Chemical Shifts (CDCl <sub>3</sub> , 400 MHz)	δ 0.88 (t, 3H, -CH <sub>3</sub> ), 1.26 (br s, 22H, -(CH <sub>2</sub> ) <sub>11</sub> -), 1.57 (p, 2H, -CH <sub>2</sub> -CD <sub>2</sub> OH)
Isotopic Enrichment ( <sup>1</sup> H NMR)	98.5 atom % D

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Purpose: To determine the chemical purity and confirm the molecular weight of **1-Tetradecanol-d2**.

Instrumentation:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **1-Tetradecanol-d2** in dichloromethane.
- Injection: Inject 1 μL of the sample solution in splitless mode.
- GC Conditions:
  - Inlet Temperature: 250°C
  - Carrier Gas: Helium at a constant flow of 1 mL/min
  - Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- MS Conditions:

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and determine the isotopic purity of **1-Tetradecanol-d2**.

Instrumentation:

- NMR Spectrometer: Bruker Avance 400 MHz or equivalent

Procedure:

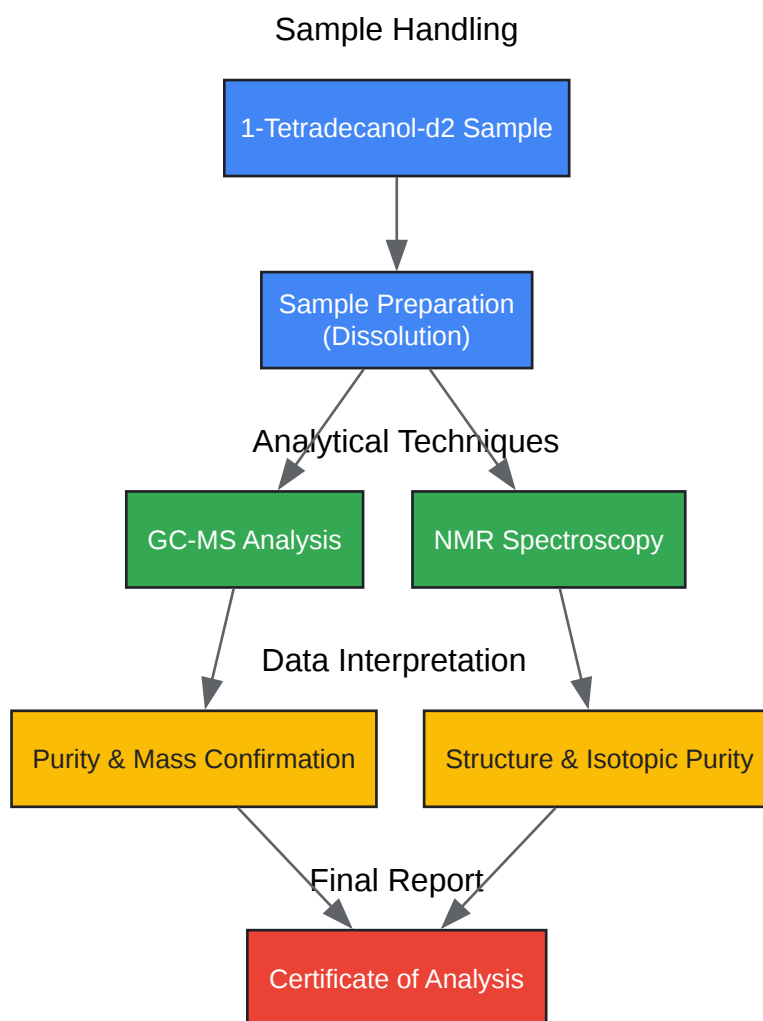
- Sample Preparation: Dissolve 5-10 mg of **1-Tetradecanol-d2** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum at 298 K.
- Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.
- Isotopic Purity Calculation: The isotopic enrichment is determined by comparing the integral of the residual proton signal of the -CHD-OH group (around 3.64 ppm) to the integral of a non-deuterated proton signal, such as the terminal methyl group at 0.88 ppm.

## Visualizations

### Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **1-Tetradecanol-d2**.

Figure 1: Analytical Workflow for 1-Tetradecanol-d2



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Figure 1: Analytical Workflow for **1-Tetradecanol-d2** (Within 100 characters)

## Metabolic Pathway of 1-Tetradecanol

1-Tetradecanol is metabolized in the liver through oxidation to its corresponding carboxylic acid, myristic acid, which then enters the fatty acid  $\beta$ -oxidation pathway.

Figure 2: Metabolic Pathway of 1-Tetradecanol

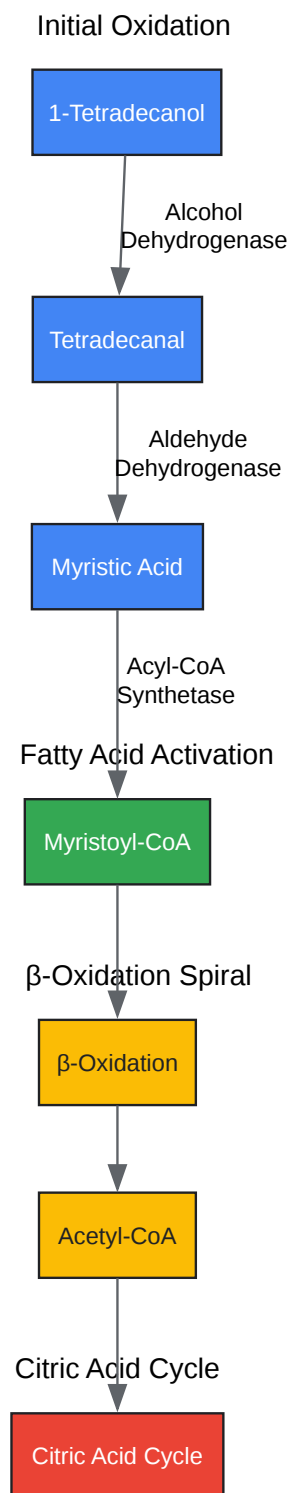
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Figure 2: Metabolic Pathway of 1-Tetradecanol (Within 100 characters)

- To cite this document: BenchChem. [Certificate of Analysis: 1-Tetradecanol-d2 - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568468#certificate-of-analysis-for-1-tetradecanol-d2]

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